molecular formula C19H12Br2N2O2S B15008926 2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B15008926
M. Wt: 492.2 g/mol
InChI Key: ZPVFPFBEWXXCMY-SXGWCWSVSA-N
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Description

2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazole ring.

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling of the Rings: The thiazole and benzimidazole rings are then coupled together using a suitable linker, such as a halogenated phenyl derivative.

    Introduction of Allyloxy and Dibromo Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dibromo groups.

Scientific Research Applications

2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis, leading to cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Dibromo Derivatives: Compounds with dibromo substituents on aromatic rings.

    Allyloxy Derivatives: Compounds with allyloxy functional groups.

Uniqueness

2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H12Br2N2O2S

Molecular Weight

492.2 g/mol

IUPAC Name

(2Z)-2-[(3,5-dibromo-2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H12Br2N2O2S/c1-2-7-25-17-11(8-12(20)10-13(17)21)9-16-18(24)23-15-6-4-3-5-14(15)22-19(23)26-16/h2-6,8-10H,1,7H2/b16-9-

InChI Key

ZPVFPFBEWXXCMY-SXGWCWSVSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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